6-Methoxytryptamine

Monoamine Releaser SNDRA Neuropharmacology

6-Methoxytryptamine (PAL-263) is a potent SNDRA and a critical positional isomer of 5-methoxytryptamine, offering distinct pharmacological selectivity for transporter release studies. It is a validated building block for complex alkaloid total synthesis and demonstrates superior non-receptor antioxidant properties. Choose this compound for precise, mechanism-focused research.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 3610-36-4
Cat. No. B1360108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxytryptamine
CAS3610-36-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCN
InChIInChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3
InChIKeyVOCGEKMEZOPDFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxytryptamine (CAS 3610-36-4): A Positional Isomer of 5-Methoxytryptamine with a Distinct SNDRA Pharmacological Profile


2-(2-Aminoethyl)-5-methoxyindole, more commonly known as 6-methoxytryptamine (6-MeO-T) or by its developmental code PAL-263, is a substituted tryptamine derivative with the molecular formula C11H14N2O [1]. It functions primarily as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a serotonin receptor modulator, and is a positional isomer of the more widely studied serotonergic agonist 5-methoxytryptamine (5-MT) [2]. This subtle structural difference—the placement of the methoxy group at the 6-position of the indole ring instead of the 5-position—results in a significant divergence in its primary mechanism of action and overall pharmacological signature, making it a critical tool compound for neuroscience research focused on monoamine transporter pharmacology.

Why 6-Methoxytryptamine is Not Interchangeable with 5-Methoxytryptamine or Melatonin: Divergent Target Engagement and Functional Selectivity


In drug discovery and neuroscience research, the selection of a specific tryptamine analog is critical due to the profound impact of even minor structural modifications on pharmacological activity. Simple substitution of 6-methoxytryptamine (6-MeO-T) with its close positional isomer, 5-methoxytryptamine (5-MT), or the structurally related hormone melatonin, is not scientifically valid. As detailed in the evidence below, these compounds exhibit fundamentally different, and in some cases opposing, primary mechanisms of action. While 6-MeO-T is a potent monoamine releasing agent at the serotonin, norepinephrine, and dopamine transporters (SNDRA), 5-MT is a very weak releaser and acts primarily as a direct serotonin receptor agonist [1]. Similarly, while 6-MeO-T has been shown to be a much more effective antioxidant in certain models than melatonin [2], its agonistic activity at melatonin receptors is negligible. These differences underscore the necessity of selecting 6-MeO-T for studies specifically focused on SNDRA pharmacology or as a comparator where selective 5-HT receptor agonism is a confounding variable.

Quantitative Comparative Pharmacology of 6-Methoxytryptamine (3610-36-4): Evidence of Divergent Activity vs. Key Analogs


Comparative Potency as a Monoamine Releasing Agent (SNDRA): 6-MT vs. 5-MT

6-Methoxytryptamine (6-MeO-T) exhibits a distinct and potent monoamine releasing profile, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). This profile is in stark contrast to its positional isomer, 5-methoxytryptamine (5-MT), which is a very weak monoamine releaser and acts primarily as a direct serotonin receptor agonist [1]. In vitro studies using rat brain synaptosomes have demonstrated the ability of 6-MeO-T to induce the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) [1].

Monoamine Releaser SNDRA Neuropharmacology Synaptosomal Assay

Functional Activity at the 5-HT2A Serotonin Receptor: 6-MT vs. 5-MT

In contrast to its robust activity as a monoamine releaser, 6-methoxytryptamine (6-MeO-T) is a comparatively weak agonist at the serotonin 5-HT2A receptor. This is a key differentiator from its 5-methoxy positional isomer. A direct comparison in a series of tryptamine derivatives revealed that 6-MeO-T was the least potent serotonin 5-HT2A receptor agonist among those tested, whereas 5-methoxytryptamine (5-MT) is known to be a highly potent and non-selective serotonin receptor agonist [1].

5-HT2A Receptor Serotonin Agonist GPCR Pharmacology Calcium Flux Assay

Comparative Antioxidant Efficacy: 6-Methoxytryptamine vs. Melatonin

Research indicates that 6-methoxytryptamine (6-MeO-T) possesses antioxidant properties that are superior to melatonin in specific in vitro models. A study presented at the European Congress of Endocrinology demonstrated that 6-methoxytryptamine reduces both basal and lipopolysaccharide (LPS)-induced lipid peroxidation in vitro much more effectively than melatonin [1].

Antioxidant Lipid Peroxidation Oxidative Stress Free Radical Scavenger

Synthetic Accessibility: 6-Methoxytryptamine as a Privileged Intermediate

6-Methoxytryptamine is not only a valuable research tool but also a versatile and commercially relevant synthetic intermediate. A practical and cost-effective synthesis of 6-methoxytryptamine has been reported, starting from commercially available phthalimide and 1-bromo-3-chloropropane. This multi-step synthesis, employing phase-transfer catalysis (PTC) and a Japp-Klingemann reaction, proceeds with a 44% overall yield [1]. This established methodology supports its utility as a scalable building block for the synthesis of complex natural products and drug candidates.

Organic Synthesis Building Block Total Synthesis Scalable Chemistry

Selective Affinity Profile: Weak Activity at Melatonin Receptors

Despite its structural resemblance to melatonin, 6-methoxytryptamine demonstrates significantly lower affinity for melatonin receptors. Studies on retinal melatonin receptors in rabbits have established a clear rank order of potency for 5-methoxyindole compounds, where melatonin itself exhibits an IC50 of 40 pM. In this same system, 6-methoxymelatonin (N-acetyl-6-methoxytryptamine) was found to be 50-fold less potent, with an IC50 of 2 nM [1]. While 6-methoxytryptamine itself was not directly measured in this classic study, its N-acetyl derivative (which shares the 6-methoxy substitution) was approximately 50 times less potent than melatonin . This class-level inference supports the conclusion that the 6-methoxy substitution pattern is detrimental to high-affinity melatonin receptor binding, a key differentiator from the 5-methoxy substitution found in the natural hormone.

Melatonin Receptor GPCR Binding Affinity Circadian Rhythm

Procurement-Relevant Applications for 6-Methoxytryptamine (CAS 3610-36-4)


Neuroscience: Investigating Monoamine Transporter Pharmacology (SNDRA Studies)

6-Methoxytryptamine (6-MeO-T) is the preferred tool compound for research programs focused on serotonin-norepinephrine-dopamine releasing agents (SNDRAs). Its potent monoamine-releasing profile at SERT, NET, and DAT [1], combined with its weak agonist activity at the 5-HT2A receptor [2], provides a more selective pharmacological tool compared to 5-methoxytryptamine, which is a potent but non-selective serotonin receptor agonist [1]. This profile is particularly valuable for investigating the role of monoamine transporters in synaptic neurotransmission and for screening novel SNDRA candidates.

Natural Product and Alkaloid Total Synthesis

6-Methoxytryptamine is a validated and privileged building block for the total synthesis of structurally complex alkaloids. Its utility is demonstrated by its use in the convergent total synthesis of (±)-trigonoliimine C and (-)-strychnofoline [3], as well as the enantioselective synthesis of (+)-peganumine A [4]. The availability of a practical and cost-effective synthetic route [5] further supports its procurement for medicinal chemistry efforts focused on natural product-inspired drug discovery.

Oxidative Stress and Cellular Protection Research

For studies investigating the non-receptor-mediated antioxidant properties of methoxyindoles, 6-methoxytryptamine offers a distinct advantage. It has been shown to reduce lipid peroxidation in vitro significantly more effectively than melatonin [6], making it a superior comparator or lead compound in research aimed at dissecting the structure-activity relationships for antioxidant defense mechanisms independent of melatonin receptor activation.

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